![molecular formula C5H9NO B3057076 2-Methoxy-2-methylpropanenitrile CAS No. 76474-09-4](/img/structure/B3057076.png)
2-Methoxy-2-methylpropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methylpropanenitrile is not clearly defined in the search results. There seems to be a mix-up with similar compounds such as 2-methylpropanenitrile and Propane, 2-methoxy-2-methyl- .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-2-methylpropanenitrile are not clearly defined in the search results. There seems to be a mix-up with similar compounds such as 2-methylpropanenitrile and Propane, 2-methoxy-2-methyl- .Scientific Research Applications
Application in Liquid-Liquid Equilibrium Studies
2-Methoxy-2-methylpropanenitrile, also known as methyl tert-butyl ether (MTBE), has been extensively studied in liquid-liquid equilibrium (LLE) research. Luo et al. (2015) investigated the LLE data for a ternary system including MTBE, m-cresol, and water, highlighting its effectiveness as a solvent for extracting m-cresol from wastewater (Luo, Li, Liu, & Chen, 2015). Similarly, Lei et al. (2013) explored its use in the extraction of phenol, demonstrating its potential in waste treatment processes (Lei, Chen, Li, Qian, Yang, & Yang, 2013).
Role in Pharmaceutical Studies
Wells-Knecht and Dunn (2019) described the use of a derivative of 2-methoxy-2-methylpropanenitrile in pharmaceutical studies, particularly in examining radical-mediated degradation of pharmaceutical compounds (Wells-Knecht & Dunn, 2019).
Importance in Phase Behavior Modeling
MTBE's phase behavior has been a subject of research, with studies focusing on its interaction with other compounds like o-cresol and water. Luo et al. (2015) provided insights into the correlation of experimental data with NRTL and UNIQUAC models, which are crucial for understanding the phase behavior of such systems (Luo, Liu, Li, & Chen, 2015).
Thermodynamic and Physical Property Analysis
Research by Fuangfoo and Viswanath (1993) on the densities and viscosities of binary mixtures of MTBE and 2-methyl-2-propanol provides valuable information on its thermophysical properties, essential for industrial applications (Fuangfoo & Viswanath, 1993).
Application in Organic Geochemistry
Vane and Abbott (1999) explored the use of methoxyphenols, including MTBE, as proxies for terrestrial biomass in hydrothermal alteration studies, contributing to our understanding of organic geochemistry (Vane & Abbott, 1999).
properties
IUPAC Name |
2-methoxy-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBWGAVFUQVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503212 | |
Record name | 2-Methoxy-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanenitrile | |
CAS RN |
76474-09-4 | |
Record name | 2-Methoxy-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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